4-Methyl-3-morpholinoaniline
Overview
Description
Scientific Research Applications
Electrochemical Applications
Electrochemical Synthesis and Analysis 4-Methyl-3-morpholinoaniline and its derivatives have been extensively studied in electrochemical applications. For instance, research has demonstrated the electrochemical oxidation of this compound, leading to the synthesis of new trimers, showcasing its utility in green and environmentally friendly synthesis processes (Esmaili & Nematollahi, 2011; Nematollahi & Esmaili, 2010). These processes are characterized by high atom economy and yield products with good purity. Additionally, studies have delved into the mechanistic aspects of these electrochemical reactions, providing insights into the processes like hydrolysis, trimerization, and hydroxylation, which are crucial for understanding the chemical behavior of this compound in various pH environments (Beiginejad & Nematollahi, 2015; Beiginejad & Nematollahi, 2013).
Antimicrobial and Antifungal Applications
Synthesis of Sulfonamides and Carbamates The synthesis of sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, a derivative of this compound, has been reported for their biological interest. These compounds have demonstrated promising antimicrobial and antifungal activities, with certain derivatives showing potent activity in minimal inhibitory concentration (MIC) ranges (Janakiramudu et al., 2017). Molecular docking studies have also been conducted to predict the affinity and orientation of these synthesized compounds at the active enzyme site, aligning well with in vitro antimicrobial screening results.
Pharmaceutical and Medicinal Chemistry
Caspase-3 Inhibitors and Chemotherapy In pharmaceutical research, derivatives of this compound have been synthesized and evaluated as caspase-3 inhibitors, representing a new chemotype of nonpeptide small molecule inhibitors. These compounds have shown potency with IC50 in the low nanomolar range, indicating their potential in medicinal chemistry and as therapeutic agents in cancer treatment (Kravchenko et al., 2005).
Anticancer Properties
DNA Interaction and Anticancer Effects Tosylated 4-morpholinoaniline units in phthalocyanines have been synthesized and characterized. These compounds have shown potential in photodynamic therapy (PDT) applications due to their ability to interact with DNA and induce photocleavage effects. Particularly, compound (7) displayed significant DNA cleavage with irradiation, indicating its potential as an anticancer drug (Yalazan et al., 2020).
Mechanism of Action
Target of Action
It’s known that morpholinoaniline derivatives can interact with various biological targets, including enzymes and receptors .
Mode of Action
A study on a similar compound, 4-morpholinoaniline, showed that it undergoes electrochemical oxidation to form a p-quinonediimine . This oxidized form can then react with nucleophiles .
Biochemical Pathways
It’s known that morpholinoaniline derivatives can be involved in various biochemical reactions, including oxidation and nucleophilic substitution .
Pharmacokinetics
The reactivity of a similar compound, 4-morpholinoaniline, with water was examined in aqueous solutions at ph 1 – 4 .
Result of Action
Similar compounds have been shown to have antimicrobial properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Methyl-3-morpholinoaniline. For instance, the pH of the environment can affect the reactivity of similar compounds . Additionally, the presence of other chemicals can influence the compound’s action .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-Methyl-3-morpholinoaniline are not well-studied. It is known that the compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific molecular structure of this compound .
Molecular Mechanism
It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable .
Metabolic Pathways
It is possible that the compound interacts with certain enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is possible that the compound interacts with certain transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is possible that the compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
4-methyl-3-morpholin-4-ylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-9-2-3-10(12)8-11(9)13-4-6-14-7-5-13/h2-3,8H,4-7,12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBVWSFAUHHIJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)N2CCOCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701287674 | |
Record name | 4-Methyl-3-(4-morpholinyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701287674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
503177-30-8 | |
Record name | 4-Methyl-3-(4-morpholinyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=503177-30-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-3-(4-morpholinyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701287674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methyl-3-(morpholin-4-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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